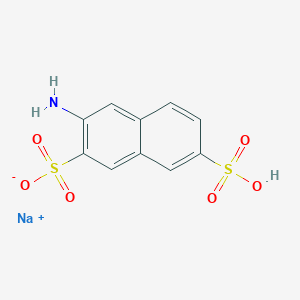
sodium;oxido(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;oxido(triphenyl)silane is an organosilicon compound that features a silicon atom bonded to three phenyl groups and an oxido group, with sodium as a counterion. This compound is part of a broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;oxido(triphenyl)silane typically involves the reaction of triphenylsilane with sodium hydroxide. The reaction can be represented as follows:
Ph3SiH+NaOH→Ph3SiONa+H2
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the silane.
Industrial Production Methods: On an industrial scale, the production of this compound can involve the use of large-scale reactors where triphenylsilane is reacted with sodium hydroxide under controlled conditions. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.
Types of Reactions:
Reduction: this compound can act as a reducing agent in various organic reactions. It is particularly effective in the reduction of carbonyl compounds to alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions where the oxido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reagents include hydrosilanes and strong acids.
Substitution: Nucleophiles such as halides, amines, and thiols can react with this compound under mild conditions to form substituted silanes.
Major Products:
Reduction: The major products are typically alcohols when reducing carbonyl compounds.
Substitution: The products depend on the nucleophile used but can include various organosilicon compounds.
Scientific Research Applications
Sodium;oxido(triphenyl)silane has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, derivatives of organosilanes are used in the development of silicon-based biomaterials.
Mechanism of Action
The mechanism by which sodium;oxido(triphenyl)silane exerts its effects is primarily through its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound can form stable bonds with various organic and inorganic groups, facilitating a wide range of chemical transformations. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the formation of silicon-carbon bonds in substitution reactions .
Comparison with Similar Compounds
Triphenylsilane: Similar in structure but lacks the oxido group and sodium counterion.
Diphenylsilane: Contains two phenyl groups instead of three, resulting in different reactivity and applications.
Trichlorosilane: Contains three chlorine atoms instead of phenyl groups, making it more reactive and suitable for different types of chemical reactions.
Uniqueness: Sodium;oxido(triphenyl)silane is unique due to its combination of a silicon atom bonded to three phenyl groups and an oxido group, with sodium as a counterion. This structure imparts specific reactivity patterns, particularly in reduction and substitution reactions, making it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
sodium;oxido(triphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXDMWNDEUYXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)






](/img/structure/B8034606.png)

![Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)




